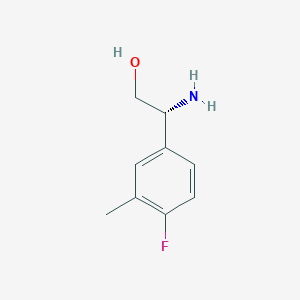
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)acetone.
Reduction: (2R)-2-Methylamino-2-(4-fluoro-3-methylphenyl)ethane.
Substitution: (2R)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL.
科学的研究の応用
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
1-(4-fluoro-3-methylphenyl)ethanol: Lacks the amino group, resulting in different chemical properties.
2-(4-fluoro-3-methylphenyl)ethan-1-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in receptor binding. The presence of both amino and hydroxyl groups also allows for diverse chemical modifications and applications.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChIキー |
MASRPZPHVHZWLZ-VIFPVBQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](CO)N)F |
正規SMILES |
CC1=C(C=CC(=C1)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















